molecular formula C17H14BrNO B14577101 3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-67-1

3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole

Cat. No.: B14577101
CAS No.: 61191-67-1
M. Wt: 328.2 g/mol
InChI Key: CNVVSOGAKHNTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining a bromophenyl group and a tetrahydronaphthoxazole ring. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process is carried out at room temperature and involves the inversion of stereochemistry . The oxidative aromatization of the resulting oxazolines to oxazoles can be achieved using commercial manganese dioxide in a packed reactor .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer improved safety profiles and higher yields compared to batch synthesis. The use of stable reagents like Deoxo-Fluor® and commercial manganese dioxide in flow processes ensures efficient and scalable production .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its combination of a bromophenyl group with a tetrahydronaphthoxazole ring sets it apart from other oxazole derivatives .

Properties

CAS No.

61191-67-1

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

3-(4-bromophenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)20-19-16/h1-6,8-9,15,17H,7,10H2

InChI Key

CNVVSOGAKHNTGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.